3'-Piperidinomethyl-3,4,5-trifluorobenzophenone
Description
3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is a benzophenone derivative characterized by a trifluorinated aromatic ring and a piperidinomethyl substituent. Its molecular formula is C₁₉H₁₈F₃NO with a molecular weight of 333.36 g/mol and a CAS registry number of 898793-64-1 . The compound is commercially available at 97% purity and is utilized in pharmaceutical and materials research due to its tertiary amine group and fluorinated aromatic system, which influence solubility, bioavailability, and electronic properties .
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-5-13(9-14)12-23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWZMUSYYPHNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643168 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-64-1 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzophenone and piperidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The piperidine is reacted with 3,4,5-trifluorobenzophenone in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to yield the desired product.
Chemical Reactions Analysis
3’-Piperidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
3’-Piperidinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences between 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone and related compounds:
Key Differences and Implications
Heterocyclic Group Variations
- Piperidine vs. Pyrrolidine vs. Piperazine: The piperidine group in the target compound (6-membered ring) provides moderate steric bulk and basicity (pKa ~11) compared to pyrrolidine (5-membered, pKa ~10), which is smaller and less basic.
Fluorination Patterns
- The 3,4,5-trifluoro substitution in the target compound increases electron-withdrawing effects, enhancing metabolic stability and lipophilicity (logP ~3.5 estimated) compared to mono-fluoro analogs like 3-Fluoro-3'-piperidinomethyl benzophenone (logP ~2.8) .
Functional Group Modifications
Biological Activity
3'-Piperidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a trifluoromethyl group on the benzophenone structure, which enhances its lipophilicity and biological availability. The piperidine moiety is significant for its interaction with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl groups may facilitate membrane permeability, allowing the compound to reach intracellular targets more effectively. Research suggests that it may inhibit or modulate the activity of certain proteins or enzymes, leading to various biological effects.
Antitumor Activity
Studies have indicated that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3'-Piperidinomethyl-4-fluorobenzophenone | Single fluorine atom | Moderate antitumor activity |
| 3'-Piperidinomethyl-3,4-difluorobenzophenone | Two fluorine atoms | Enhanced antimicrobial activity |
| 3'-Piperidinomethyl-3,4,5-trichlorobenzophenone | Chlorine instead of fluorine | Different reactivity profile |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antitumor Studies : In vitro assays showed that treatment with this compound resulted in a significant reduction in cell viability among various cancer cell lines. The compound induced apoptosis through caspase activation pathways.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth effectively at low concentrations. This suggests potential for development as an antimicrobial agent.
- Enzyme Interaction Studies : Research indicated that this compound binds selectively to certain enzymes involved in metabolic pathways. This binding alters enzyme activity and could lead to therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
